3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide
Description
Properties
Molecular Formula |
C21H23FN2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H23FN2O3/c1-26-19-7-3-14(11-20(19)27-2)4-8-21(25)23-10-9-15-13-24-18-6-5-16(22)12-17(15)18/h3,5-7,11-13,24H,4,8-10H2,1-2H3,(H,23,25) |
InChI Key |
BHSGCWRJJWQSLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation and Hydrogenation
The 3,4-dimethoxyphenylpropanoic acid precursor is commonly synthesized via a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malonic acid, followed by hydrogenation. Using piperidine as a catalyst in ethanol at reflux (78°C) yields the α,β-unsaturated intermediate, which is subsequently reduced under hydrogen gas (1 atm) with 10% Pd/C in tetrahydrofuran (THF) to afford the saturated acid.
Table 1: Optimization of Knoevenagel-Hydrogenation Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst (Pd/C loading) | 10% w/w | 85 |
| Solvent | THF | 82 |
| Reaction Time | 12 hours | 85 |
Alternative Route: Grignard Addition
An alternative method involves the reaction of 3,4-dimethoxyphenylmagnesium bromide with acrylonitrile, followed by acidic hydrolysis to yield the propanoic acid. This route avoids the need for hydrogenation but requires stringent anhydrous conditions.
Synthesis of 2-(5-Fluoro-1H-Indol-3-yl)ethylamine
Electrophilic Fluorination of Indole
The 5-fluoroindole core is synthesized via directed ortho-metallation (DoM) of indole using lithium diisopropylamide (LDA) at −78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI). This method achieves regioselective fluorination at the 5-position with 78% yield.
N-Protection and Alkylation
To prevent side reactions during subsequent steps, the indole nitrogen is protected with a benzenesulfonyl group. Treatment with benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) containing powdered NaOH (2 eq) at 0°C affords the protected derivative. The ethylamine side chain is introduced via alkylation with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) using K2CO3 (3 eq) at 60°C for 12 hours.
Table 2: Key Intermediates and Yields
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 5-Fluoro-1H-indole | 78 | 95 |
| N-Benzenesulfonyl-5-fluoroindole | 89 | 97 |
| 2-(N-Benzenesulfonyl-5-fluoroindol-3-yl)ethylamine | 65 | 92 |
Amide Bond Formation
Coupling Reagent Screening
The propanoic acid and ethylamine are coupled using carbodiimide- or uranium-based reagents. HATU (1.1 eq) with DIPEA (3 eq) in DCM achieves superior yields (92%) compared to EDCl/HOBt (75%).
Table 3: Comparison of Coupling Agents
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DCM | 6 | 92 |
| EDCl/HOBt | DMF | 12 | 75 |
Deprotection of Indole Nitrogen
The benzenesulfonyl group is removed using Cs2CO3 (2 eq) in methanol at 50°C for 4 hours, restoring the free indole NH while preserving the fluoro substituent.
Purification and Characterization
Column Chromatography
Silica gel chromatography with a gradient of ethyl acetate (10–40%) in hexane isolates the product with >99% purity.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6) : δ 10.82 (s, 1H, NH), 7.35–6.75 (m, 7H, aromatic), 3.82 (s, 6H, OCH3), 3.45 (t, 2H, CH2N), 2.89 (t, 2H, CH2CO).
Scalability and Industrial Considerations
Solvent Recovery
DMF and DCM are recovered via distillation (80% efficiency), reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluoroindole moiety, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Key Properties
- Molecular Weight : 344.39 g/mol
- IUPAC Name : 3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. Studies have focused on its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies
- Cell Viability Studies : In vitro studies have shown that the compound significantly reduces cell viability in human lung adenocarcinoma (A549) cells. At a concentration of 100 µM, a reduction in viability was observed, indicating potent anticancer activity.
| Cell Line | Concentration (µM) | Effect |
|---|---|---|
| A549 | 100 | Significant reduction in viability |
- Mechanism of Action : The mechanism by which the compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Neuropharmacological Applications
The compound's structural features suggest potential neuropharmacological applications, particularly in the modulation of serotonin receptors due to the presence of the indole moiety.
Research Findings
- Serotonin Receptor Modulation : Preliminary studies have indicated that similar compounds can influence serotonin receptor activity, which may lead to therapeutic effects in mood disorders and anxiety.
Antimicrobial Properties
In addition to its anticancer activity, this compound has been evaluated for antimicrobial properties against various pathogens.
Antimicrobial Efficacy Assessment
- Pathogen Testing : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|
| Staphylococcus aureus | Varies | Effective growth inhibition |
| Escherichia coli | Varies | Effective growth inhibition |
Comparative Efficacy Against Cancer Cell Lines
A comparative analysis with established anticancer agents provides insights into the compound's relative efficacy.
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-... | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole/Indolyl Ethyl Moieties
Key Compounds:
N-[2-(5-Fluoro-1H-Indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide (CAS: 1010895-82-5) Structure: Shares the 5-fluoroindol-3-yl ethyl group but replaces the 3,4-dimethoxyphenyl with a benzazepin sulfanyl substituent. Molecular Weight: 425.5 g/mol (vs. 384.4 g/mol for the target compound).
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Structure: Features a biphenyl fluorinated group instead of 3,4-dimethoxyphenyl.
Table 1: Comparison of Indole-Based Propanamides
Propanamide Derivatives with Heterocyclic Substituents
Key Compounds:
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
- Structure : Substitutes the indole group with a benzothiazole ring and replaces methoxy with a chloro substituent.
- Key Difference : The benzothiazole moiety may confer rigidity and improve metabolic stability, while the chloro group increases electrophilicity .
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Structure: Uses a thiadiazole ring instead of indole, with a phenyl group on the propanamide. Molecular Weight: 261.3 g/mol.
Table 2: Heterocyclic Propanamide Derivatives
Propanamides with Dimethoxyphenyl Groups
Key Compound:
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Structure : Contains dual 3,4-dimethoxyphenyl groups linked via an ethylammonium-propanamide chain.
- Crystallographic Data: Monoclinic crystal system (space group P21/c), unit cell dimensions a = 21.977 Å, b = 12.229 Å, c = 10.222 Å .
- Key Difference : The quaternary ammonium center and dual methoxy groups enhance ionic character, improving solubility in polar solvents compared to the neutral target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves coupling 3-(3,4-dimethoxyphenyl)propanoic acid with 2-(5-fluoro-1H-indol-3-yl)ethylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt). Reaction optimization includes solvent selection (e.g., dichloromethane), stoichiometric ratios, and temperature control (20–25°C). Post-reaction purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%) . Flow chemistry methods may improve yield and reproducibility by minimizing side reactions .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., methoxy, fluoroindole groups) and amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., calculated vs. observed m/z).
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and molecular packing .
Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based readouts .
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets at the molecular level?
- Methodological Answer : Advanced techniques include:
- Surface Plasmon Resonance (SPR) : To quantify binding kinetics (ka, kd) for receptor-ligand interactions .
- X-ray Crystallography/Cryo-EM : Resolve 3D structures of target proteins bound to the compound, identifying key binding residues .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can discrepancies in pharmacological data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer : Address variability by:
- Standardizing Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based vs. radiometric assays) .
- Meta-Analysis : Compare data across multiple studies to identify outliers or trends linked to experimental design .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer : Utilize:
- Molecular Docking : Predict binding poses using software like AutoDock or Schrödinger. Focus on substituent interactions (e.g., methoxy groups’ hydrogen bonding) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over time (≥100 ns trajectories) .
- Quantum Mechanical Calculations : Assess electronic properties (e.g., Fukui indices) to guide functional group modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
